molecular formula C11H7ClOS B186760 Methanone, (5-chloro-2-thienyl)phenyl- CAS No. 56824-84-1

Methanone, (5-chloro-2-thienyl)phenyl-

Cat. No.: B186760
CAS No.: 56824-84-1
M. Wt: 222.69 g/mol
InChI Key: HGDKOUQMGFUNRP-UHFFFAOYSA-N
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Description

Methanone, (5-chloro-2-thienyl)phenyl- (CAS: 121802-21-9) is a ketone derivative featuring a phenyl group and a 5-chloro-substituted thiophene ring (2-thienyl) bonded to a carbonyl carbon. Its molecular formula is C₁₁H₇ClOS, with a molecular weight of 222.69 g/mol . This compound belongs to the class of aromatic ketones, where the thiophene ring introduces sulfur-containing heterocyclic properties, and the chlorine substituent enhances electronic effects, influencing reactivity and intermolecular interactions.

Properties

CAS No.

56824-84-1

Molecular Formula

C11H7ClOS

Molecular Weight

222.69 g/mol

IUPAC Name

(5-chlorothiophen-2-yl)-phenylmethanone

InChI

InChI=1S/C11H7ClOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H

InChI Key

HGDKOUQMGFUNRP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Methanone derivatives have been explored for their biological activities, particularly in drug development. The thienyl moiety is known for its presence in various pharmacologically active compounds. Research indicates that compounds similar to Methanone, (5-chloro-2-thienyl)phenyl- can exhibit antimicrobial properties, making them candidates for new antimicrobial agents amid rising resistance to existing drugs .

Case Study: Antimicrobial Activity
A study on analogs of methanone compounds demonstrated significant in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. This highlights the potential of thienyl-containing methanones in addressing the urgent need for new antimicrobial therapies .

Organic Synthesis

Methanone, (5-chloro-2-thienyl)phenyl- serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules through various coupling reactions and functionalization processes. The compound's reactivity allows it to participate in electrophilic substitutions and cross-coupling reactions, which are fundamental in synthesizing pharmaceuticals and agrochemicals .

Materials Science

The unique properties of thiophene derivatives, including Methanone, (5-chloro-2-thienyl)phenyl-, have led to their application in materials science. They are used in the development of conductive polymers and organic light-emitting diodes (OLEDs). The incorporation of thienyl groups enhances the electronic properties of these materials, making them suitable for advanced applications such as flexible electronics and sensors .

Comparative Data Table

Application AreaDescriptionExample Use Cases
Medicinal ChemistryDevelopment of antimicrobial agentsAntibacterial compounds
Organic SynthesisBuilding block for complex organic moleculesSynthesis of pharmaceuticals
Materials ScienceDevelopment of conductive polymers and OLEDsFlexible electronics, sensors

Comparison with Similar Compounds

Substituted Phenyl-Thienyl Methanones

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
(5-Chloro-2-thienyl)phenyl-methanone 121802-21-9 C₁₁H₇ClOS 222.69 5-Cl (thienyl), phenyl
[3-(4-Chlorophenyl)-5-(methylthio)-2-thienyl]-1-pyrrolidinyl-methanone 477857-95-7 C₁₆H₁₆ClNOS₂ 337.89 4-Cl (phenyl), methylthio (thienyl), pyrrolidinyl
(5-Chloro-2-(methylamino)phenyl)(2-chlorophenyl)methanone 5621-86-3 C₁₄H₁₁Cl₂NO 296.15 5-Cl, 2-CH₃NH (phenyl); 2-Cl (phenyl)

Key Differences :

  • Electronic Effects : The 5-chloro-thienyl group in the target compound enhances electron-withdrawing properties compared to methylthio or pyrrolidinyl substituents in related structures .

Chlorinated Benzophenone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
2,4-Dihydroxybenzophenone 131-56-6 C₁₃H₁₀O₃ 214.22 142–144
(4-Chloro-2-methylphenyl)(4-methylphenyl)methanone 65786-46-1 C₁₅H₁₃ClO 244.72 Not reported

Key Differences :

  • Solubility: Hydroxyl groups in 2,4-dihydroxybenzophenone (CAS 131-56-6) improve water solubility via hydrogen bonding, whereas the chloro-thienyl compound is likely more lipophilic .
  • Applications: 2,4-Dihydroxybenzophenone is used as a UV absorber, while chloro-thienyl derivatives may find roles in pharmaceuticals or agrochemicals due to their heterocyclic nature .

Hydroxyacetophenone Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone 112954-19-5 C₉H₉ClO₃ 200.62 107–108
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone 69240-98-8 C₉H₉ClO₃ 200.62 109–110

Key Differences :

  • Reactivity: Hydroxyacetophenones undergo keto-enol tautomerism, enabling chelation with metals—a property less prominent in the fully aromatic chloro-thienyl methanone .
  • Synthetic Routes: Hydroxyacetophenones are synthesized via Fries rearrangement or Friedel-Crafts acylation, whereas chloro-thienyl derivatives may require thiophene-specific coupling reactions .

Physicochemical and Hazard Profiles

  • Hazards: While direct data is unavailable, structurally related methanones (e.g., CAS 1169-61-5) exhibit acute oral toxicity (Category 4) and skin irritation (Category 2), indicating that proper handling protocols are essential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-chloro-2-thienyl)phenylmethanone?

  • Methodology :

  • Friedel-Crafts Acylation : React benzoyl chloride with 5-chlorothiophene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via TLC and purify using column chromatography .
  • Intermolecular Condensation : Adapt protocols from analogous methanone syntheses, such as condensation of substituted acetophenones with thiophene derivatives under acidic conditions. Characterize intermediates via NMR (¹H/¹³C) to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Key Methods :

  • Spectroscopy : ¹H/¹³C NMR (δ ~2–8 ppm for thiophene protons, δ ~180–190 ppm for ketone carbons), FT-IR (C=O stretch ~1680 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity. Compare retention times with known standards .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~248.7 g/mol based on C₁₁H₇ClOS) .

Q. How can solubility and stability be optimized for experimental assays?

  • Approach :

  • Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Assess stability under varying pH (2–12) and temperature (4–37°C) via UV-Vis spectroscopy. Store lyophilized samples at –20°C to prevent degradation .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in spectroscopic assignments?

  • Strategy :

  • Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and molecular packing. Refine data using SHELXL, focusing on thiophene-chlorine and ketone geometry .
  • Example: For analogous compounds, SCXRD revealed C–Cl bond lengths of 1.73–1.75 Å and dihedral angles of 5–10° between thiophene and phenyl rings .

Q. What experimental designs mitigate contradictions in bioactivity data?

  • Recommendations :

  • Dose-Response Curves : Conduct assays (e.g., enzyme inhibition) in triplicate across multiple concentrations (1 nM–100 µM). Use positive controls (e.g., known kinase inhibitors) to validate assay conditions .
  • Molecular Dynamics Simulations : Model ligand-target interactions (e.g., with CYP450 enzymes) to identify binding modes and validate experimental IC₅₀ values .

Q. How can computational methods enhance understanding of electronic properties?

  • Protocol :

  • Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and electrostatic potentials. Correlate results with experimental redox potentials (cyclic voltammetry) .
  • Example: Thiophene derivatives exhibit HOMO localized on sulfur atoms, influencing reactivity in cross-coupling reactions .

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